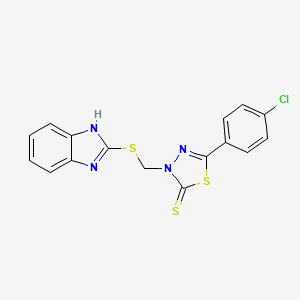
2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyrazine ring and a phenyl group
Méthodes De Préparation
The synthesis of 2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 3-phenylpyrazine-2-carbaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazolidinone ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Analyse Des Réactions Chimiques
2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazine rings, often using halogenated reagents.
Cyclization: The thiazolidinone ring can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: This compound also exhibits significant biological activities but may have different pharmacokinetic properties.
5-Aryl-3-cyclopropyl-2-(phenylimino)thiazolidin-4-one: Known for its anti-glycation activity, this compound differs in its specific biological targets and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C13H11N3OS |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
2-(3-phenylpyrazin-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11N3OS/c17-10-8-18-13(16-10)12-11(14-6-7-15-12)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,16,17) |
Clé InChI |
VOXUVJOPZSGWDY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(S1)C2=NC=CN=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15213492.png)





![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)

![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)

![[2,2'-Biquinolin]-4-amine, N-(phenylmethyl)-](/img/structure/B15213572.png)
